molecular formula C14H17N5O3 B11282081 Butyl 7-(furan-2-yl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(furan-2-yl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11282081
M. Wt: 303.32 g/mol
InChI Key: JLSGWTOWBMAOAY-UHFFFAOYSA-N
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Description

BUTYL 7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that features a unique combination of a furan ring, a tetrazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Construction of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of nitriles with sodium azide under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the condensation of β-dicarbonyl compounds with amidines.

    Final Coupling: The final step involves coupling the furan, tetrazole, and pyrimidine rings through a series of condensation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced tetrazole derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, BUTYL 7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, antiviral, and anticancer properties, making it a promising candidate for further drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of BUTYL 7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to the inhibition of viral replication, contributing to its antiviral properties.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 7-(THIOPHEN-2-YL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
  • BUTYL 7-(PYRIDIN-2-YL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
  • BUTYL 7-(BENZOFURAN-2-YL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of BUTYL 7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of the furan, tetrazole, and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its furan ring, in particular, offers unique reactivity compared to other similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

butyl 7-(furan-2-yl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H17N5O3/c1-3-4-7-22-13(20)11-9(2)15-14-16-17-18-19(14)12(11)10-6-5-8-21-10/h5-6,8,12H,3-4,7H2,1-2H3,(H,15,16,18)

InChI Key

JLSGWTOWBMAOAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CO3)C

Origin of Product

United States

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